molecular formula C12H13NO3 B3065603 alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde CAS No. 53868-35-2

alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde

Cat. No.: B3065603
CAS No.: 53868-35-2
M. Wt: 219.24 g/mol
InChI Key: XUWRSNKOGBBERV-UXBLZVDNSA-N
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Description

Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde: is a chemical compound with the molecular formula C12H13NO3. It is known for its unique structure, which includes a benzodioxole ring fused with an acetaldehyde group and a dimethylamino methylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde typically involves the reaction of 1,3-benzodioxole derivatives with dimethylamine and formaldehyde under controlled conditions. One common method includes the use of polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction . The reaction conditions often require moderate temperatures and the presence of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, inhibition of microbial growth, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)6-10(7-14)9-3-4-11-12(5-9)16-8-15-11/h3-7H,8H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWRSNKOGBBERV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618555
Record name (2Z)-2-(2H-1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53868-35-2
Record name (2Z)-2-(2H-1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde
Reactant of Route 2
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alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde

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